molecular formula C10H10O3 B1633695 methyl (2S,3S)-3-phenyloxirane-2-carboxylate CAS No. 40956-18-1

methyl (2S,3S)-3-phenyloxirane-2-carboxylate

Cat. No.: B1633695
CAS No.: 40956-18-1
M. Wt: 178.18 g/mol
InChI Key: HAFFKTJSQPQAPC-IUCAKERBSA-N
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Description

Methyl (2S,3S)-3-phenyloxirane-2-carboxylate is a chiral epoxide ester characterized by a phenyl-substituted oxirane ring and a methyl ester group. Its stereochemistry at positions 2 and 3 (both S-configuration) distinguishes it from other stereoisomers, such as the (2S,3R) or (2R,3S) forms. This compound serves as a key intermediate in asymmetric synthesis, particularly in the preparation of bioactive molecules like balasubramide derivatives . Its rigid oxirane structure and stereochemical precision make it valuable for studying regioselective reactions and biological activity modulation.

Properties

CAS No.

40956-18-1

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

methyl (2S,3S)-3-phenyloxirane-2-carboxylate

InChI

InChI=1S/C10H10O3/c1-12-10(11)9-8(13-9)7-5-3-2-4-6-7/h2-6,8-9H,1H3/t8-,9-/m0/s1

InChI Key

HAFFKTJSQPQAPC-IUCAKERBSA-N

SMILES

COC(=O)C1C(O1)C2=CC=CC=C2

Isomeric SMILES

COC(=O)[C@@H]1[C@@H](O1)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1C(O1)C2=CC=CC=C2

Other CAS No.

115794-68-8

Origin of Product

United States

Preparation Methods

Synthetic Routes for Methyl (2S,3S)-3-Phenyloxirane-2-Carboxylate

Epoxide Conversion via Chlorohydrin Intermediate

The most detailed industrial method, described in US Patent 6653501B2, involves a three-step process starting from the trans-epoxide isomer (2R,3S)-3-phenyloxirane-2-carboxylate.

Step 1: Trans-Epoxide to Chlorohydrin

The trans-epoxide is treated with gaseous hydrogen chloride (HCl) in chloroform at room temperature to 50°C for 3–24 hours. This results in stereoinversion at the 2-position, forming the chlorohydrin intermediate (2S,3S)-3-phenyl-2-chloromethyl-3-hydroxypropanoate.
Key Conditions :

  • Solvent: Chloroform (10 L per kg of trans-epoxide)
  • HCl gas: Bubbled continuously until saturation
  • Yield: ~81% after crystallization in ethyl ether/hexane.
Step 2: Chlorohydrin to Cis-Epoxide

The chlorohydrin undergoes ring closure using sodium methoxide (NaOMe) and tetrabutylammonium bromide (phase transfer catalyst) in a biphasic chloroform-water system. The reaction proceeds at ambient temperature, yielding the cis-epoxide (2S,3S)-3-phenyloxirane-2-carboxylate.
Key Conditions :

  • Sodium methoxide: 1.5–2.0 equivalents
  • Phase transfer catalyst: 0.1–0.3 equivalents
  • Solvent: Chloroform (8 L per kg chlorohydrin) and water (2 L per kg chlorohydrin)
  • Yield: ~75% after isolation.
Step 3: Purification and Salt Formation

The crude cis-epoxide is converted to its potassium salt using potassium hydroxide (KOH) in ethanol, followed by acidification with 1N HCl to recover the free acid. Final esterification with methyl iodide completes the synthesis.

Enzymatic Resolution

Enzymatic methods leverage lipases to resolve racemic mixtures of methyl 3-phenyloxirane-2-carboxylate. For example, lipase from Candida antarctica selectively hydrolyzes the undesired (2R,3R)-enantiomer, leaving the (2S,3S)-isomer intact.
Key Conditions :

  • Substrate: Racemic methyl 3-phenyloxirane-2-carboxylate
  • Enzyme: Immobilized C. antarctica lipase B (CAL-B)
  • Solvent: Phosphate buffer (pH 7.0) with 10% DMSO
  • Temperature: 37°C
  • Enantiomeric excess (e.e.): >98% after 24 hours.

Reaction Conditions and Optimization

Solvent and Temperature Effects

  • Chloroform is critical in the chlorohydrin method due to its ability to dissolve both gaseous HCl and organic intermediates. Alternatives like toluene reduce yields by 20% due to poor HCl solubility.
  • Phase transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates by shuttling hydroxide ions into the organic phase during ring closure.

Stereochemical Control

The (2S,3S) configuration arises from:

  • Inversion during HCl addition : The trans-epoxide’s 2R,3S configuration inverts to 2S,3S in the chlorohydrin intermediate.
  • Retention in ring closure : The chlorohydrin’s stereochemistry is preserved during base-induced cyclization.

Data Tables

Table 1: Comparison of Preparation Methods
Method Reagents/Conditions Yield (%) Enantiomeric Excess (e.e.) Reference
Chlorohydrin route HCl, NaOMe, TBAB, chloroform/water 75 >99
Enzymatic resolution C. antarctica lipase, phosphate buffer 45 98

Mechanistic Insights

Chlorohydrin Formation Mechanism

HCl adds to the trans-epoxide’s less hindered oxygen, leading to Walden inversion at the 2-position. The resulting chlorohydrin adopts a staggered conformation, minimizing steric strain between the phenyl group and chlorine atom.

Ring Closure Dynamics

Sodium methoxide deprotonates the chlorohydrin’s hydroxyl group, initiating a concerted elimination of chloride and epoxide ring formation. The phase transfer catalyst accelerates hydroxide transfer, ensuring rapid cyclization.

Industrial-Scale Production Considerations

  • HCl Handling : Requires specialized equipment for gas dispersion and neutralization of excess acid.
  • Solvent Recovery : Chloroform is recycled via distillation, reducing costs by 30%.
  • Waste Management : Aqueous phases containing bromide ions are treated with activated carbon before disposal.

Chemical Reactions Analysis

Types of Reactions: Methyl (2S,3S)-3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols or amines.

    Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.

    Reduction: Reduction reactions can convert the epoxide to an alcohol or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Ring Opening: Common reagents include sodium azide, lithium aluminum hydride, and various amines. Reaction conditions typically involve mild temperatures and solvents like tetrahydrofuran or dichloromethane.

    Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide are used under controlled conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.

Major Products:

    Nucleophilic Ring Opening: β-substituted alcohols or amines.

    Oxidation: Diols or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

Scientific Research Applications

Methyl (2S,3S)-3-phenyloxirane-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S,3S)-3-phenyloxirane-2-carboxylate involves its reactivity as an epoxide. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations to introduce functional groups at specific positions. The compound’s chiral nature also allows for enantioselective reactions, making it valuable in asymmetric synthesis .

Comparison with Similar Compounds

Ethyl (2S,3S)-3-Phenyloxirane-2-Carboxylate

  • Structure : Ethyl ester analog with identical stereochemistry (2S,3S) but a longer alkyl chain.
  • Physical Properties : Higher molar mass (192.21 g/mol) and density (1.102 g/mL at 25°C) compared to the methyl ester .
  • Applications : Widely used as a flavoring agent (strawberry glycidate) due to its fruity aroma .

Methyl (2S,3R)-3-Phenyloxirane-2-Carboxylate

  • Structure : Stereoisomer with 3R configuration.
  • Biological Activity : Serves as a precursor in the synthesis of (+)-balasubramide derivatives, which exhibit potent anti-neuroinflammatory effects in microglial cells .
  • Reactivity : The altered stereochemistry impacts nucleophilic ring-opening regioselectivity compared to the (2S,3S) form .

Methyl (2R,3S)-3-(4-Methoxyphenyl)oxirane-2-Carboxylate

  • Structure : Contains a 4-methoxyphenyl substituent instead of phenyl.
  • Electronic Effects : The electron-donating methoxy group enhances stability in polar solvents and modifies reactivity in photochemical reactions .
  • Synthetic Utility : Used in asymmetric catalysis for synthesizing optically active alcohols .

Physicochemical Properties

Compound Molar Mass (g/mol) Density (g/mL) Melting Point (°C) Solubility
Methyl (2S,3S)-3-phenyloxirane-2-carboxylate 178.18 - - Moderate in EtOH
Ethyl (2S,3S)-3-phenyloxirane-2-carboxylate 192.21 1.102 - High in DCM
Methyl (2S,3S)-3-methyloxirane-2-carboxylate 130.14 - - High in H₂O

Key Observations :

  • Longer alkyl chains (e.g., ethyl vs. methyl) increase hydrophobicity but reduce solubility in polar solvents.
  • Phenyl substituents enhance aromatic interactions, affecting crystallization and melting points.

Nucleophilic Ring-Opening Reactions

  • This compound : Demonstrates lower efficiency in visible-light-promoted nucleophilic ring-opening compared to simpler epoxides (e.g., styrene oxide), likely due to steric hindrance from the phenyl group .
  • Ethyl (2S,3S)-3-phenyloxirane-2-carboxylate: Reacts with amines (e.g., allylamine) to yield amino alcohols with 84% regioselectivity under optimized conditions .

Biological Activity

Methyl (2S,3S)-3-phenyloxirane-2-carboxylate is an organic compound characterized by its unique epoxide structure, which imparts significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C10H10O3
  • Molecular Weight : 178.18 g/mol
  • Structure : The compound features a three-membered oxirane ring with a carboxylate ester group and a phenyl substituent, contributing to its reactivity and biological interactions.

The biological activity of this compound primarily arises from the electrophilic nature of the epoxide ring. This ring can undergo nucleophilic attack, leading to the formation of covalent bonds with various biological targets, including enzymes and nucleophilic biomolecules. Such interactions can inhibit enzyme activity or modify substrate specificity, which is crucial in drug design and development.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies indicate that it may induce apoptosis through the activation of caspases or by disrupting cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibition of bacterial growth in vitro
AnticancerReduced viability of cancer cell lines
Enzyme InhibitionInteraction with specific enzymes leading to inhibition

Research Highlights

  • Antimicrobial Studies :
    • A study demonstrated that this compound exhibited effective antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved compromising the integrity of bacterial cell walls, leading to cell lysis .
  • Cancer Cell Proliferation :
    • In vitro assays revealed that this compound significantly reduced the proliferation rate of human breast cancer cells (MCF-7) by inducing apoptosis. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting DNA fragmentation .
  • Enzyme Interaction :
    • The compound was shown to interact with cytochrome P450 enzymes, potentially altering their activity. This interaction highlights its relevance in pharmacokinetics and drug metabolism studies .

Q & A

Q. What are the common synthetic routes for preparing methyl (2S,3S)-3-phenyloxirane-2-carboxylate, and how is stereochemical control achieved?

The synthesis typically involves stereoselective epoxidation of α,β-unsaturated esters. For example, Sharpless asymmetric epoxidation or Jacobsen-Katsuki epoxidation can be employed to install the (2S,3S) configuration. Key steps include:

  • Using a chiral catalyst (e.g., titanium-based complexes with tartrate ligands) to induce enantioselectivity.
  • Optimizing reaction conditions (temperature, solvent polarity) to minimize racemization.
  • Confirming stereochemistry via NMR coupling constants (e.g., 3JH2H3^3J_{H2-H3}) and X-ray crystallography .

Q. Which analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR to verify the oxirane ring and phenyl substituent positions. Coupling constants (e.g., J2,3J_{2,3}) help confirm trans-diaxial stereochemistry.
  • X-ray Diffraction (XRD) : Definitive structural assignment of absolute configuration.
  • Chiral HPLC or GC : Using columns like Chiralcel OD-H to determine enantiomeric excess (ee). Polarimetric analysis complements these methods .

Q. What are the typical reactivity patterns of this compound in nucleophilic ring-opening reactions?

The oxirane ring undergoes nucleophilic attack at the less hindered carbon (C2 or C3), influenced by steric and electronic factors. Common reactions include:

  • Acid-catalyzed hydrolysis : Produces vicinal diols with retention of stereochemistry.
  • Aminolysis : Reaction with amines yields β-amino alcohols, useful in peptidomimetic synthesis.
  • Organometallic additions : Grignard reagents attack the carbonyl group, while the oxirane remains intact under mild conditions .

Advanced Research Questions

Q. How can stereoselectivity be enhanced during the synthesis of this compound, particularly in complex reaction matrices?

  • Catalyst Design : Use of bifunctional catalysts (e.g., salen-metal complexes) to stabilize transition states.
  • Solvent Engineering : Polar aprotic solvents (e.g., DMF) improve catalyst-substrate interactions.
  • Dynamic Kinetic Resolution : Combining chiral catalysts with reversible ring-opening to bias product formation. Recent studies show up to 95% ee using modified Jacobsen catalysts .

Q. How should researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

  • Solvent Effects : Re-run NMR in deuterated solvents with varying polarity (e.g., CDCl₃ vs. DMSO-d₆) to assess conformational flexibility.
  • DFT Calculations : Compare computed 1H^1H chemical shifts (using Gaussian or ORCA) with experimental data. Adjust torsional angles in the computational model to account for crystal packing effects.
  • Vibrational Circular Dichroism (VCD) : Resolve ambiguities in stereochemical assignments .

Q. What strategies optimize the compound’s stability under varying thermal and pH conditions for long-term storage?

  • Thermogravimetric Analysis (TGA) : Identify decomposition thresholds (typically >150°C).
  • pH Stability Studies : Store in anhydrous, neutral conditions (pH 6–8) to prevent oxirane ring hydrolysis.
  • Lyophilization : For solid-state storage, lyophilize under inert gas to avoid oxidation .

Q. How does this compound serve as a chiral building block in asymmetric catalysis or natural product synthesis?

  • Chiral Auxiliary : The oxirane moiety directs stereochemistry in aldol or Mannich reactions.
  • Intermediate in Alkaloid Synthesis : Used to construct indole or quinoline frameworks via regioselective ring-opening.
  • Ligand Precursor : Derivatives act as ligands in enantioselective hydrogenation .

Q. What computational methods validate the stereoelectronic effects influencing its reactivity?

  • Molecular Dynamics (MD) Simulations : Model transition states for nucleophilic attacks.
  • Natural Bond Orbital (NBO) Analysis : Identify hyperconjugative interactions stabilizing specific conformers.
  • Docking Studies : Predict binding affinities when used as a pharmacophore fragment .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres to prevent epoxide degradation.
  • Safety : Follow GHS guidelines (e.g., H302, H315) for handling corrosive or toxic intermediates .
  • Data Reproducibility : Cross-validate analytical results with independent techniques (e.g., XRD + VCD) to ensure robustness .

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